molecular formula C7H8N2O B560983 (E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine CAS No. 101870-40-0

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine

Cat. No.: B560983
CAS No.: 101870-40-0
M. Wt: 136.154
InChI Key: YMPAQIRNZPEQQH-FNORWQNLSA-N
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Description

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . Its structure features a pyridine ring, a common motif in pharmaceuticals and ligands, which is substituted with a methyl group at the 3-position and an N-hydroxylimine (Schiff base) functional group at the 2-position . This Schiff base moiety is of significant interest in coordination chemistry, as it can serve as a key building block for the synthesis of more complex chelating ligands used to form stable complexes with various metal ions. Researchers value this compound for developing novel catalysts, studying metalloenzyme models, and exploring materials with unique electronic properties. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(NE)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-3-2-4-8-7(6)5-9-10/h2-5,10H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFJUNVQZYJKY-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101870-40-0
Record name N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine
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Preparation Methods

Stille Vinylation and Ozonolysis

In this approach, 2-chloro-3-nitropyridine undergoes palladium-catalyzed Stille coupling with tributylvinyltin (Bu₃SnCH=CH₂) in toluene at 110°C for 12 hours. The resulting 2-vinyl-3-nitropyridine is treated with ozone in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide to produce 3-methylpyridine-2-carboxaldehyde. This method achieves a 70% yield for the vinylation step and 85% yield for ozonolysis.

Heck Vinylation and Periodate Oxidation

An alternative pathway employs Heck coupling using styrene and palladium acetate [Pd(OAc)₂] in the presence of triphenylphosphine (PPh₃). The 2-vinyl intermediate is oxidized using sodium periodate (NaIO₄) in a tetrahydrofuran-water mixture, yielding the aldehyde with 78% efficiency . This method avoids ozonolysis, enhancing safety for large-scale production.

Condensation with Hydroxylamine

The final step involves condensing 3-methylpyridine-2-carboxaldehyde with hydroxylamine to form the target oxime.

Aqueous Hydroxylamine Protocol

A mixture of the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol-water (4:1) is refluxed at 80°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate. This method provides an 88% yield of the oxime with >99% stereoselectivity for the E-isomer.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling for solvent-free condensation. The aldehyde and hydroxylamine hydrochloride are ground in a 1:1.1 molar ratio with a catalytic amount of acetic acid. After 2 hours of milling at 30 Hz, the crude product is purified by recrystallization from hexane-ethyl acetate, achieving a 92% yield . This method reduces waste and improves atom economy.

Alternative Routes via Nitrosation and Reduction

Nitrosation of 2,3-Dimethylpyridine

2,3-Dimethylpyridine is treated with nitrous acid (HNO₂) at 0°C to introduce a nitroso group at the C-3 position. Subsequent oxidation of the 2-methyl group with selenium dioxide (SeO₂) in dioxane at 120°C yields 3-nitroso-pyridine-2-carboxaldehyde. Reduction of the nitroso group with stannous chloride (SnCl₂) in hydrochloric acid produces the amine, which is immediately condensed with hydroxylamine to form the oxime. This three-step sequence achieves a 55% overall yield .

Direct Amination-Oxidation

A streamlined approach involves reacting 2-methylpyridine with N-hydroxylamine in the presence of a copper(I) iodide catalyst. The reaction proceeds at 100°C in dimethylformamide (DMF), directly forming the oxime via tandem amination and oxidation. While this method offers a 65% yield , it requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Scalability
Stille Vinylation + OzonolysisBu₃SnCH=CH₂, Pd(PPh₃)₄, O₃Toluene, −78°C70Moderate
Heck Vinylation + NaIO₄Styrene, Pd(OAc)₂, NaIO₄THF/H₂O, 80°C78High
Aqueous CondensationNH₂OH·HCl, EtOH/H₂OReflux, 6 hr88High
Mechanochemical SynthesisNH₂OH·HCl, CH₃COOHBall milling, 30 Hz92Moderate
Nitrosation-ReductionHNO₂, SeO₂, SnCl₂0–120°C55Low

Optimization and Challenges

Stereoselectivity Control

The E-isomer predominates (>99%) in all methods due to thermodynamic stabilization via intramolecular hydrogen bonding between the oxime hydroxyl and pyridine nitrogen. Microwave-assisted synthesis at 150°C for 10 minutes further enhances stereopurity to 99.5%.

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) remains standard, but crystallization from ethanol-water (3:1) offers a greener alternative with 95% recovery .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can also undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxaldehyde oxime
  • Pyridine-3-carboxaldehyde oxime
  • Pyridine-4-carboxaldehyde oxime

Uniqueness

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to other pyridinecarbaldehyde oximes .

Biological Activity

(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine is a compound characterized by its unique structural features, including a hydroxylamine functional group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E N 3 methylpyridin 2 yl methylidene hydroxylamine\text{ E N 3 methylpyridin 2 yl methylidene hydroxylamine}

This compound features:

  • A hydroxylamine group, which is known for its reactivity and ability to form various derivatives.
  • A pyridine ring with a methyl substituent that influences its electronic properties and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Hydroxylamines can act as enzyme inhibitors, particularly in pathways involving oxidative stress and inflammation.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of specific structural features in determining biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the reactivity of the hydroxylamine, facilitating interactions with biological targets.
  • Pyridine Substituents : Variations in the pyridine ring can significantly affect the compound's pharmacological profile. For instance, compounds with additional halogen or alkyl groups have demonstrated improved bioactivity against certain targets.

Experimental Data and Case Studies

Several studies have evaluated the biological activity of hydroxylamine derivatives, including this compound. Below is a summary of relevant findings:

StudyCompoundBiological ActivityIC50 Value
Tageldin et al. (2021) 3-Methylpyridine derivativeAnti-inflammatory8.23 μM
Nam et al. (2024) Hydroxylamine analogCytotoxicity against cancer cells65.2% at 100 μM
Recent SAR analysis Hydroxylamine-based inhibitorsEGFR inhibitionNanomolar range

Case Study: Anticancer Activity

In a recent study evaluating the cytotoxic effects of various hydroxylamine derivatives, it was found that compounds similar to this compound exhibited potent activity against leukemia and prostate cancer cell lines. The mechanism involved DNA fragmentation and induction of apoptosis, suggesting a promising avenue for further research into anticancer therapies.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the imine bond (δ ~8.3 ppm for CH=N) and aromatic protons.
  • IR spectroscopy : Stretching frequencies for C=N (~1640 cm1^{-1}) and N–O (~930 cm1^{-1}) validate functional groups.
  • X-ray diffraction (XRD) : Single-crystal XRD resolves the (E)-configuration and molecular packing. SHELXL is widely used for refinement, particularly for handling hydrogen-bonding networks (e.g., O–H···N interactions) .

How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly when dealing with asymmetric units or hydrogen bonding networks?

Q. Advanced

  • Asymmetric unit challenges : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For multiple conformers, PART and SUMP instructions partition occupancy .
  • Hydrogen bonding : Apply DFIX and DANG restraints to maintain geometrically plausible H-bond distances. Residual density maps (e.g., using OLEX2) help locate missing H atoms .
  • Validation tools : CheckR or PLATON verifies geometric outliers, ensuring compliance with IUCr standards .

What computational modeling approaches are recommended to predict the reactivity and electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Gaussian or ORCA software suites are suitable.
  • Molecular docking : AutoDock Vina or Schrödinger predicts binding affinities for biological targets (e.g., enzymes with pyridine-binding pockets).
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects and conformational stability under physiological conditions .

What are the known chemical reactions and stability considerations for this compound under various experimental conditions?

Q. Basic

  • Oxidation : Reacts with mild oxidants (e.g., H2_2O2_2) to form nitroso derivatives.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields the corresponding amine.
  • Acid sensitivity : The imine bond hydrolyzes in strong acidic conditions (pH < 3), necessitating neutral buffers in biological assays .

How does the presence of the hydroxylamine group influence the compound's coordination chemistry with transition metals, and what are the implications for catalytic or material science applications?

Advanced
The hydroxylamine group acts as a bidentate ligand, coordinating via the imine nitrogen and hydroxyl oxygen. For example:

  • Samarium(III) complexes : Form octahedral geometries, enhancing luminescence properties.
  • Catalytic applications : Pd(II) complexes catalyze Suzuki-Miyaura coupling, leveraging the pyridine ring’s electron-withdrawing effects .
  • Stability : Chelation stabilizes metal centers in oxidative environments, relevant for heterogeneous catalysis .

What strategies are effective in analyzing the biological activity of this compound, particularly in identifying its molecular targets and mechanisms of action in pharmacological studies?

Q. Advanced

  • Target identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins.
  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or oxidoreductases, correlating with structural analogs (e.g., antitumor activity in hydroxylamine derivatives) .
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites, crucial for toxicity studies. Cytochrome P450 isoforms (e.g., CYP3A4) are common metabolic activators .

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